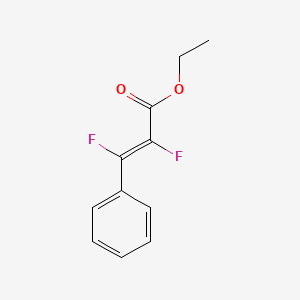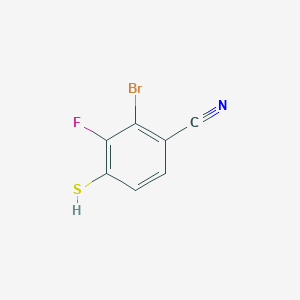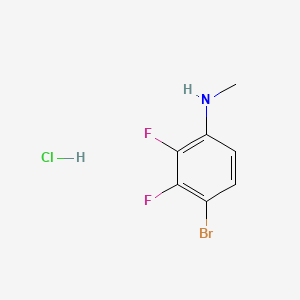
4-bromo-2,3-difluoro-N-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,3-difluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride typically involves multiple steps, starting with the halogenation of aniline derivatives. A common method includes:
Halogenation: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The resulting difluorobromoaniline is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,3-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-bromo-2,3-difluoro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-fluoroaniline
- 2,3-difluoroaniline
- 4-bromo-3-methylaniline
Uniqueness
4-bromo-2,3-difluoro-N-methylaniline hydrochloride is unique due to the combination of bromine, fluorine, and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H7BrClF2N |
|---|---|
Peso molecular |
258.49 g/mol |
Nombre IUPAC |
4-bromo-2,3-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H |
Clave InChI |
COZYLVLRVIBBRZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=C(C=C1)Br)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)

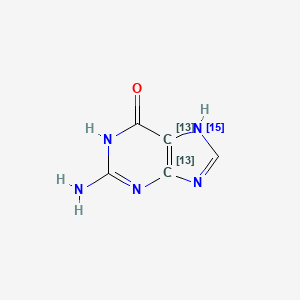
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
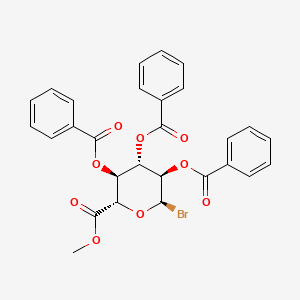
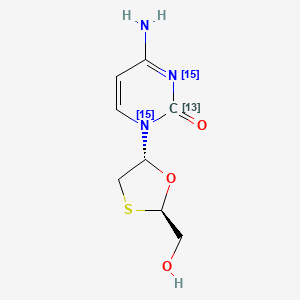
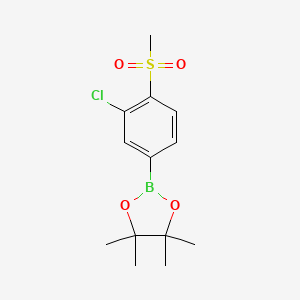
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
